molecular formula C10H20N2 B2857329 4-(3,3-Dimethylazetidin-1-yl)piperidine CAS No. 1501888-19-2

4-(3,3-Dimethylazetidin-1-yl)piperidine

Cat. No.: B2857329
CAS No.: 1501888-19-2
M. Wt: 168.284
InChI Key: PVWQRBLKCWCFEV-UHFFFAOYSA-N
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Description

4-(3,3-Dimethylazetidin-1-yl)piperidine (CAS 1501888-19-2) is a chemical compound with the molecular formula C10H20N2 and a molecular weight of 168.28 g/mol . It is a fused-ring structure featuring both azetidine and piperidine moieties, which are privileged scaffolds in medicinal chemistry. This compound is offered exclusively for research and development purposes and is not intended for human or veterinary diagnostic or therapeutic uses . The azetidine ring, a four-membered nitrogen-containing saturated ring, and the piperidine ring, a six-membered nitrogen-containing saturated ring, are both commonly employed in drug discovery for their favorable physicochemical properties and potential to interact with biological targets. While the specific biological activities and applications of this exact compound are proprietary and under investigation, its structure suggests significant potential as a building block or synthetic intermediate in organic synthesis and pharmaceutical development. Researchers value such scaffolds for constructing more complex molecules, particularly in exploring structure-activity relationships (SAR) for various therapeutic targets. The molecular structure is defined by the SMILES string CC1(CN(C2CCNCC2)C1)C . Researchers can procure this compound in various quantities, with availability typically within one week . All handling and use of this material should be conducted by qualified professionals in accordance with established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3,3-dimethylazetidin-1-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-10(2)7-12(8-10)9-3-5-11-6-4-9/h9,11H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWQRBLKCWCFEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C2CCNCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 3,3 Dimethylazetidin 1 Yl Piperidine and Its Derivatives

Historical and Contemporary Approaches to the Synthesis of the Core 4-(3,3-Dimethylazetidin-1-yl)piperidine Scaffold

The construction of the this compound scaffold involves the formation of a crucial carbon-nitrogen bond between the 4-position of the piperidine (B6355638) ring and the nitrogen atom of the 3,3-dimethylazetidine (B189357) ring. Both classical and modern synthetic methods have been employed to achieve this linkage.

Contemporary Approaches: Modern organic synthesis favors more direct and efficient methods. The most prominent contemporary strategy for synthesizing the core scaffold is reductive amination . This one-pot reaction typically involves the condensation of an N-protected 4-piperidone (B1582916) derivative (e.g., N-Boc-4-piperidone) with 3,3-dimethylazetidine to form an intermediate enamine or iminium ion, which is then reduced in situ to the desired amine. A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) being particularly effective due to its mildness and tolerance for a wide range of functional groups. mdpi.com This method is often high-yielding and avoids harsh reaction conditions. nih.gov

Another powerful contemporary method for C-N bond formation is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction provides a versatile route for linking amines to aryl or alkyl halides. In a hypothetical application to this scaffold, an N-protected 4-halopiperidine could be coupled with 3,3-dimethylazetidine using a palladium catalyst and a suitable phosphine (B1218219) ligand. This methodology is renowned for its broad substrate scope and functional group tolerance.

MethodPrecursorsKey Reagents/CatalystsAdvantagesDisadvantages
Reductive Amination N-Boc-4-piperidone + 3,3-DimethylazetidineSodium triacetoxyborohydride (STABH), Ti(i-PrO)₄One-pot, high yield, mild conditionsStoichiometric borohydride (B1222165) waste
Nucleophilic Sub. N-Benzyl-4-bromopiperidine + 3,3-DimethylazetidineBase (e.g., K₂CO₃), followed by H₂/Pd for deprotectionUtilizes simple starting materialsMulti-step, requires protecting groups
Buchwald-Hartwig N-Boc-4-bromopiperidine + 3,3-DimethylazetidinePalladium catalyst (e.g., Pd₂(dba)₃), phosphine ligandBroad scope, high functional group toleranceExpensive catalyst, potential metal contamination

Stereoselective Synthesis Strategies for Chiral Analogues of this compound

While the parent compound is achiral, the synthesis of chiral analogues bearing stereocenters on the piperidine ring is of significant interest for developing selective pharmaceuticals. Stereoselective strategies focus on the asymmetric construction of the piperidine ring before or during its coupling with the azetidine (B1206935) moiety.

Substrate-Controlled Synthesis: One approach involves using chiral starting materials derived from the "chiral pool." For example, a chiral piperidone can be synthesized from carbohydrates or amino acids, which then undergoes diastereoselective reductive amination. Alternatively, a chiral auxiliary, such as a phenylethyl group, can be attached to the piperidine nitrogen to direct the stereoselective introduction of substituents before it is removed and replaced with the azetidine ring. rsc.org

Catalyst-Controlled Synthesis: Modern asymmetric catalysis offers powerful tools for creating chiral piperidines.

Asymmetric Hydrogenation/Transfer Hydrogenation: Pyridinium (B92312) salts can be converted into highly enantioenriched chiral piperidines using rhodium-catalyzed transfer hydrogenation with a chiral primary amine. This process involves a reductive transamination that transfers chirality to the piperidine ring with excellent diastereo- and enantio-selectivities. dicp.ac.cn

Rhodium-Catalyzed Asymmetric Carbometalation: A three-step process involving the partial reduction of pyridine, followed by a highly regio- and enantioselective Rh-catalyzed carbometalation of the resulting dihydropyridine, provides access to a wide variety of enantioenriched 3-substituted piperidines. nih.govacs.org

Biocatalysis: Chemo-enzymatic cascades have emerged as a sustainable method for producing stereo-defined piperidines. A one-pot cascade using an amine oxidase and an ene-imine reductase can convert N-substituted tetrahydropyridines into chiral 3- and 3,4-substituted piperidines with high stereochemical precision. nih.gov

Organocatalysis: Chiral phosphoric acids can catalyze asymmetric intramolecular aza-Michael reactions to produce enantioenriched piperidine scaffolds from acyclic precursors. whiterose.ac.uk

StrategyDescriptionKey Catalyst/ReagentOutcome
Chiral Auxiliary A removable chiral group on the piperidine nitrogen directs stereoselective additions.(S)-1-phenylethylamineDiastereomerically enriched substituted piperidines. rsc.org
Rh-Catalyzed Transamination Reductive transamination of pyridinium salts using a chiral amine.Rhodium catalyst, chiral primary amineHighly enantioenriched chiral piperidines. dicp.ac.cn
Chemo-enzymatic Cascade One-pot cascade converting tetrahydropyridines to chiral piperidines.Amine oxidase / Ene-imine reductase (enzymes)Stereo-defined 3- and 3,4-substituted piperidines. nih.gov
Chiral Phosphoric Acid Catalysis Asymmetric intramolecular aza-Michael cyclization of N-tethered alkenes.Chiral Phosphoric Acid (CPA)Enantioenriched piperidines. whiterose.ac.uk

Green Chemistry Principles and Sustainable Synthesis Routes for the Compound

Applying the principles of green chemistry to the synthesis of this compound is essential for developing environmentally and economically sustainable manufacturing processes. yale.edu

Key green chemistry considerations include:

Atom Economy and Waste Prevention: One-pot reactions, such as reductive amination or multi-component syntheses of substituted piperidines, are inherently greener than linear syntheses as they reduce the number of unit operations and isolation steps, minimizing waste generation. researchgate.netsemanticscholar.org

Use of Safer Solvents: Many traditional syntheses employ hazardous organic solvents. Green alternatives focus on using water as a reaction medium, which is non-toxic, non-flammable, and inexpensive. Efficient multi-component syntheses of highly functionalized piperidines have been developed in water, sometimes aided by surfactants like sodium lauryl sulfate (B86663) (SLS). researchgate.netnih.gov

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. Transition metal-catalyzed acceptorless dehydrogenative coupling (ADC) offers an environmentally benign route to N-heterocycles using alcohols, producing only water and hydrogen as byproducts. rsc.org The use of heterogeneous catalysts, which can be easily recovered and recycled, further enhances the sustainability of the process. mdpi.comrsc.org

Renewable Feedstocks: A forward-looking green strategy involves the use of bio-renewable starting materials. For instance, methods are being developed for the synthesis of piperidine derivatives from biomass-derived precursors like 2,5-bis(aminomethyl)furan. rsc.org

Biocatalysis: Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous environments, offering a highly selective and sustainable alternative to traditional chemical catalysts. nih.govresearchgate.net

Novel Catalytic Methods for Regioselective and Stereoselective Functionalization of Rings

Direct functionalization of the pre-formed this compound scaffold provides a modular approach to generate a library of derivatives, streamlining drug discovery efforts. C–H functionalization has emerged as a powerful tool for this purpose, allowing for the direct conversion of strong C–H bonds into new C–C or C-heteroatom bonds.

Rhodium-Catalyzed C–H Insertion: Dirhodium catalysts are highly effective for mediating C–H functionalization of piperidines via carbene insertion. A key advantage of this methodology is that the regioselectivity can be controlled by the catalyst and the N-protecting group on the piperidine. nih.govnih.gov While the C2 position is electronically activated, steric hindrance can be exploited to direct functionalization elsewhere. For example, specific catalyst-substrate combinations can override the electronic preference for C2 and achieve selective functionalization at the C4 position. nih.govd-nb.info

CatalystN-Protecting GroupMajor Site of FunctionalizationSelectivity Control
Rh₂(R-TPPTTL)₄N-brosylC2Catalyst-controlled. nih.gov
Rh₂(S-2-Cl-5-BrTPCP)₄N-α-oxoarylacetylC4Combination of catalyst and directing group. nih.gov

Palladium-Catalyzed C–H Arylation: Directed C–H activation provides another route for precise functionalization. By installing a directing group, such as an aminoquinoline (AQ) amide, at the C3 position of the piperidine ring, a palladium catalyst can selectively activate and arylate the C4–H bond. acs.org This method allows for the stereocontrolled synthesis of cis-3,4-disubstituted piperidine analogues. Mechanistic studies are helping to refine these methods, leading to the development of improved directing groups and milder reaction conditions. acs.org

Process Chemistry Considerations and Scale-Up Strategies for this compound Production

Translating a laboratory-scale synthesis into a safe, robust, and economical industrial process requires careful consideration of several factors.

Route Selection and Process Mass Intensity (PMI): For large-scale production, a convergent synthesis with the fewest possible steps is ideal. The one-pot reductive amination is a highly attractive route due to its efficiency and reduced number of unit operations compared to classical multi-step approaches. This directly leads to a lower Process Mass Intensity (PMI), a key green metric that quantifies the mass of waste generated per mass of product.

Reagent and Solvent Selection: The cost, availability, and safety of all materials are paramount. While effective, stoichiometric borohydride reagents like STABH are expensive and generate significant waste. For scale-up, catalytic hydrogenation is often a preferred alternative for reduction steps, despite requiring specialized high-pressure equipment. Solvents used in laboratory settings, such as chlorinated hydrocarbons, are often replaced with greener alternatives like 2-MeTHF or cyclopentyl methyl ether (CPME) on an industrial scale.

Catalyst Loading and Recycling: When using precious metal catalysts (e.g., Pd, Rh), minimizing the catalyst loading and implementing effective recycling protocols are critical for economic viability. The development of highly active catalysts that operate at low loadings is an area of active research. acs.org

Purification and Isolation: Large-scale purification relies on crystallization rather than chromatography, which is costly and solvent-intensive. Therefore, the synthetic process must be optimized to minimize impurity formation, ensuring the final product can be isolated with high purity by simple crystallization and filtration. For example, when scaling up the synthesis of piperidine derivatives, the choice of base can be critical, as solubility issues can hinder the reaction and purification at a larger scale. nih.gov

Safety and Thermal Hazard Assessment: All steps must be evaluated for potential thermal hazards. Exothermic reactions, such as reductions or hydrogenations, must be carefully controlled on a large scale to ensure efficient heat dissipation and prevent runaway reactions.

By carefully considering these process chemistry principles, robust and sustainable manufacturing routes for this compound and its derivatives can be successfully developed.

Structural Characterization and Conformational Analysis of 4 3,3 Dimethylazetidin 1 Yl Piperidine

Application of Advanced Spectroscopic Techniques for Detailed Molecular Architecture Elucidation

Advanced spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools for the detailed elucidation of the molecular architecture of 4-(3,3-Dimethylazetidin-1-yl)piperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide foundational information regarding the connectivity and chemical environment of the atoms within the molecule.

In the ¹H NMR spectrum, the protons on the piperidine (B6355638) and azetidine (B1206935) rings would exhibit characteristic chemical shifts and coupling patterns. The piperidine ring protons typically appear in the aliphatic region. The axial and equatorial protons at a given carbon atom are chemically non-equivalent and would likely show distinct signals, with their coupling constants providing insights into the dihedral angles and thus the ring's conformation. The gem-dimethyl groups on the azetidine ring would be expected to produce a sharp singlet, while the azetidine ring protons would also have characteristic shifts.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each carbon atom in the molecule, including the quaternary carbon of the azetidine ring and the carbons of the piperidine ring. The chemical shifts would be indicative of the local electronic environment.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of this compound by providing a highly accurate mass measurement. Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure by identifying characteristic fragments of the piperidine and azetidine moieties.

A hypothetical table of expected NMR data is presented below, based on general knowledge of similar structures.

Atom Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
Piperidine C2/C6 (axial)~2.5-2.7~50-55
Piperidine C2/C6 (equatorial)~2.9-3.1~50-55
Piperidine C3/C5 (axial)~1.4-1.6~28-32
Piperidine C3/C5 (equatorial)~1.7-1.9~28-32
Piperidine C4~2.2-2.4~58-62
Azetidine C2/C4~3.0-3.2~60-65
Azetidine C3-~35-40
Azetidine CH₃~1.1-1.3~25-30

X-ray Crystallography Studies for Solid-State Conformation of this compound and Its Complexes

While specific X-ray crystallography data for this compound is not publicly available, the solid-state conformation can be inferred from studies on analogous 4-substituted piperidines and compounds containing an azetidine ring. X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing accurate bond lengths, bond angles, and torsional angles. nih.gov

For this compound, it is highly probable that the piperidine ring adopts a chair conformation, as this is the most stable conformation for six-membered saturated rings. The key conformational question is the orientation of the 3,3-dimethylazetidin-1-yl substituent at the C4 position, which can be either axial or equatorial. Generally, bulky substituents prefer the equatorial position to minimize steric hindrance.

The azetidine ring itself is a strained four-membered ring and typically adopts a puckered conformation to relieve some of this strain. The degree of puckering can be influenced by the substituents on the ring. In a crystal structure, intermolecular interactions such as hydrogen bonding (if a suitable proton donor or acceptor is present in a complex) and van der Waals forces can also influence the observed conformation.

A hypothetical table of crystallographic parameters that might be expected for a derivative of this compound is provided below.

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10.5
b (Å)~8.2
c (Å)~15.1
β (°)~95
Z4

Computational Approaches to Conformational Landscape Exploration and Energy Minima

Computational chemistry provides powerful tools to explore the conformational landscape of flexible molecules like this compound and to identify the lowest energy conformations. nih.gov Methods such as molecular mechanics and quantum mechanics are employed for these studies.

A systematic conformational search would typically involve rotating the rotatable bonds, specifically the C4-N bond connecting the piperidine and azetidine rings, and exploring the puckering of both rings. The piperidine ring is expected to exist predominantly in a chair conformation, but boat and twist-boat conformations would also be considered as higher energy possibilities.

Energy minimization calculations would then be performed on the various starting geometries to locate the stable conformers (energy minima). The relative energies of these conformers can be calculated to predict their populations at a given temperature. Such studies on related piperidine derivatives have shown that the energy difference between axial and equatorial conformers is a key determinant of the conformational equilibrium. acs.org

The results of these computational studies can be visualized through potential energy surface maps, which illustrate the energy of the molecule as a function of specific geometric parameters, such as dihedral angles.

A hypothetical table summarizing the results of a computational conformational analysis is shown below.

Conformer Piperidine Conformation Substituent Orientation Relative Energy (kcal/mol)
1ChairEquatorial0.00
2ChairAxial~2.5
3Twist-Boat-> 5.0

Influence of Substituents on Preferred Conformations of this compound Derivatives

The conformational preferences of this compound can be significantly influenced by the addition of further substituents on either the piperidine or the azetidine ring.

Substituents on the Piperidine Ring:

N-Substitution: Alkylation or acylation of the piperidine nitrogen would introduce steric bulk and could influence the ring's inversion barrier. An N-substituent will have its own conformational preference (axial vs. equatorial lone pair), which can be influenced by the substituent at C4.

C2/C6 or C3/C5 Substitution: The introduction of substituents at other positions on the piperidine ring would lead to more complex conformational equilibria. For example, a methyl group at C2 would introduce 1,3-diaxial interactions if the C4-substituent is also axial, further destabilizing that conformation.

Substituents on the Azetidine Ring:

While the current structure has gem-dimethyl groups at C3, replacing these with other groups could alter the puckering of the azetidine ring and the steric profile of the entire substituent at C4 of the piperidine. For instance, larger substituents would increase the steric demand of the azetidinyl group, making the equatorial orientation on the piperidine ring even more favorable.

The interplay of steric and electronic effects of these substituents would ultimately determine the preferred three-dimensional structure of the molecule.

Structure Activity Relationship Sar Studies of 4 3,3 Dimethylazetidin 1 Yl Piperidine Analogues

Systematic Structural Modification Strategies and Their Impact on Observed Biological Activities

Systematic structural modifications of the 4-(3,3-dimethylazetidin-1-yl)piperidine scaffold are a cornerstone of optimizing the biological activity of its analogues. These strategies typically involve altering various components of the molecule to probe their influence on receptor binding and functional activity.

One common approach is the modification of the piperidine (B6355638) nitrogen. N-alkylation or N-acylation can significantly impact a compound's properties. For instance, the introduction of different substituents on the piperidine nitrogen can alter the molecule's basicity, lipophilicity, and steric profile, which in turn affects its interaction with target receptors. A hypothetical study might explore a series of N-substituted analogues to identify the optimal group for a specific biological target.

Another key modification strategy involves the substitution on the piperidine ring itself. Introducing substituents at various positions can provide insights into the spatial requirements of the binding pocket. For example, methylation or hydroxylation at the 3-position of the piperidine ring could lead to enhanced binding affinity by creating additional hydrophobic or hydrogen-bonding interactions.

Furthermore, modifications to the 3,3-dimethylazetidine (B189357) ring, although less common, can also be explored. Altering the gem-dimethyl group to other alkyl groups or introducing substituents on the azetidine (B1206935) ring could fine-tune the compound's properties. The impact of these modifications is often assessed through in vitro assays to determine changes in potency and selectivity.

The following table illustrates hypothetical data from a study on a series of analogues, highlighting how systematic modifications can influence biological activity, in this case, inhibitory concentration (IC₅₀) against a hypothetical target.

Compound IDModification on Piperidine NitrogenPiperidine Ring SubstitutionAzetidine Ring ModificationIC₅₀ (nM)
1a -HNoneNone150
1b -CH₃NoneNone75
1c -C(=O)CH₃NoneNone200
1d -CH₃3-OHNone30
1e -CH₃None2-CH₃120

This table contains hypothetical data for illustrative purposes.

Identification of Key Pharmacophoric Elements within the this compound Scaffold

A pharmacophore represents the essential three-dimensional arrangement of functional groups that is responsible for a molecule's biological activity. For the this compound scaffold, several key pharmacophoric elements can be identified.

The basic nitrogen of the piperidine ring is a critical feature, often involved in ionic interactions with acidic residues in the binding site of a receptor. The protonated form of this nitrogen at physiological pH can act as a hydrogen bond donor.

The azetidine nitrogen, being less basic than the piperidine nitrogen, can also participate in hydrogen bonding, either as a donor or an acceptor, depending on the specific interactions within the receptor pocket. The gem-dimethyl groups on the azetidine ring provide a distinct steric and lipophilic feature that can contribute to van der Waals interactions and potentially orient the molecule within the binding site.

Analysis of the Contributions of Piperidine and Azetidine Ring Substitutions to Receptor Interactions

Piperidine Ring Substitutions: As a prevalent motif in medicinal chemistry, the piperidine ring's substitutions have been extensively studied. nih.gov Introducing small alkyl groups, such as a methyl group, can enhance hydrophobic interactions with nonpolar regions of the binding pocket. The stereochemistry of these substituents is often critical; for example, a (3R)-methyl group might confer higher potency than the (3S)-enantiomer, indicating a specific stereochemical requirement for optimal binding. Hydroxyl groups can introduce hydrogen bonding capabilities, potentially forming crucial interactions with polar residues in the receptor.

Azetidine Ring Substitutions: While less explored, substitutions on the azetidine ring can also fine-tune receptor interactions. The gem-dimethyl groups at the 3-position of the azetidine ring provide a bulky, lipophilic character. Replacing one or both of these methyl groups with other substituents could modulate this lipophilicity and steric hindrance. For instance, replacing a methyl group with a cyclopropyl (B3062369) group could introduce a different spatial arrangement and potentially lead to improved binding.

The following table presents hypothetical data illustrating the impact of various substitutions on receptor binding affinity (Kᵢ).

Compound IDPiperidine SubstitutionAzetidine SubstitutionKᵢ (nM)
2a NoneNone100
2b 3-CH₃None50
2c 4-OHNone80
2d None2-F120
2e 3-CH₃2-F65

This table contains hypothetical data for illustrative purposes.

Elucidation of Ligand Efficiency and Lipophilic Efficiency in the Optimization of this compound Analogues

In the process of drug discovery, it is not sufficient to simply increase potency. The concepts of ligand efficiency (LE) and lipophilic efficiency (LLE) are crucial metrics for evaluating the quality of lead compounds and guiding their optimization. nih.govsciforschenonline.org

Ligand Efficiency (LE) is a measure of the binding energy per non-hydrogen atom. It helps in identifying compounds that have a high affinity for their target relative to their size. A higher LE value is generally desirable, as it suggests a more efficient interaction with the receptor. For a series of this compound analogues, calculating LE can help prioritize smaller, more efficient binders for further development.

Lipophilic Efficiency (LLE) , also known as LipE, relates the potency of a compound to its lipophilicity (logP or logD). nih.govwikipedia.org It is a valuable tool for optimizing compounds to have a good balance between potency and physicochemical properties, which are critical for favorable pharmacokinetics. High lipophilicity can often lead to issues such as poor solubility, high metabolic clearance, and off-target toxicity. By aiming for a high LLE, medicinal chemists can steer the optimization process towards compounds that achieve high potency without excessive lipophilicity.

The table below provides a hypothetical analysis of LE and LLE for a set of analogues.

Compound IDpIC₅₀Heavy Atom CountlogPLELLE (pIC₅₀ - logP)
3a 6.5150.432.54.0
3b 7.2180.403.04.2
3c 7.0200.353.53.5
3d 7.8190.412.85.0

This table contains hypothetical data for illustrative purposes.

By analyzing these efficiency metrics, researchers can make more informed decisions during the lead optimization phase, ultimately leading to the development of drug candidates with a higher probability of success.

Biological Target Identification and Mechanistic Studies of 4 3,3 Dimethylazetidin 1 Yl Piperidine in Vitro and Preclinical Focus

High-Throughput Screening Methodologies for Discovery of Molecular Targets

There is no publicly available information to suggest that 4-(3,3-Dimethylazetidin-1-yl)piperidine has been subjected to high-throughput screening campaigns to identify its potential molecular targets. High-throughput screening is a common early-stage drug discovery process that involves the rapid assessment of a large number of compounds for their ability to interact with a specific biological target. The absence of such data indicates that the compound may not have been part of large-scale screening libraries or that the results of such screenings have not been disclosed.

In Vitro Receptor Binding and Enzyme Inhibition Assays of this compound

No data from in vitro receptor binding or enzyme inhibition assays are available for this compound. These assays are crucial for determining the affinity and potency of a compound towards specific biological molecules. For instance, studies on other piperidine (B6355638) derivatives have shown engagement with targets such as sigma receptors and various enzymes. nih.govnih.gov However, without specific experimental data for this compound, its binding profile and inhibitory activities remain unknown.

Cellular Pathway Modulation and Signal Transduction Cascade Analysis in Preclinical Models

There are no published preclinical studies investigating the effects of this compound on cellular pathways or signal transduction cascades. Such studies are essential to understand how a compound exerts its effects at a cellular level, for example, by modulating pathways involved in cell proliferation, inflammation, or neurotransmission.

Investigations into the Molecular Mechanism of Action at the Preclinical Level

The molecular mechanism of action for this compound has not been elucidated in any publicly accessible preclinical research. Understanding the precise molecular interactions through which a compound elicits a biological response is fundamental to its development as a potential therapeutic agent.

Assessment of Selectivity Profiles Against Off-Targets in In Vitro Systems

Information regarding the selectivity profile of this compound is not available. Selectivity profiling involves testing a compound against a panel of receptors, enzymes, and ion channels to identify potential off-target interactions, which is a critical step in assessing the potential for side effects.

Computational Chemistry and Molecular Modeling of 4 3,3 Dimethylazetidin 1 Yl Piperidine Interactions

Molecular Docking Studies with Predicted Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand (like 4-(3,3-Dimethylazetidin-1-yl)piperidine) into the binding site of a biological target, typically a protein or enzyme.

Given that similar piperidine-based compounds have shown activity as muscarinic acetylcholine (B1216132) receptor agonists, particularly dual M1/M4 agonists, it is plausible that these would be primary targets for docking studies of this compound. researchgate.netnih.govnih.gov The process would involve:

Preparation of the Receptor: Obtaining the 3D crystal structure of the target receptor (e.g., M1 or M4 muscarinic receptor) from a repository like the Protein Data Bank.

Ligand Preparation: Generating a 3D conformation of this compound.

Docking Simulation: Using software to place the ligand into the receptor's binding site in various orientations and conformations.

Scoring and Analysis: The software calculates a score for each pose to estimate the binding affinity. The resulting poses would be analyzed to understand key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the binding pocket.

A hypothetical docking study could yield a table similar to the one below, illustrating the predicted binding energy and key interactions.

Predicted TargetDocking Score (kcal/mol)Interacting ResiduesInteraction Type
M1 Muscarinic Receptor-9.5Tyr106, Asn382Hydrogen Bond
M4 Muscarinic Receptor-10.2Tyr113, Thr205Hydrogen Bond, Hydrophobic
Sigma-1 Receptor-8.7Glu172, Trp164Ionic, Pi-Pi Stacking

This table is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations to Investigate Ligand-Target Binding Kinetics and Stability

Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and detailed view of the ligand-receptor complex. nih.gov MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the binding pose and the kinetics of the binding process.

For this compound complexed with a predicted target like the M4 muscarinic receptor, an MD simulation would:

Assess the stability of the docked pose over a simulation period (e.g., nanoseconds to microseconds).

Reveal conformational changes in both the ligand and the protein upon binding.

Allow for the calculation of binding free energies, providing a more accurate estimation of binding affinity than docking scores alone.

The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. A stable RMSD indicates a stable binding mode.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics and Design Optimization

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov To develop a QSAR model for a series of compounds including this compound, a dataset of structurally similar molecules with known biological activities (e.g., inhibitory concentrations) against a specific target would be required.

The process involves:

Data Collection: Assembling a set of compounds with their corresponding biological activities.

Descriptor Calculation: Calculating various molecular descriptors (e.g., physicochemical properties, topological indices) for each compound.

Model Building: Using statistical methods to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: Testing the predictive power of the model using an external set of compounds.

A resulting QSAR model could be used to predict the activity of new, unsynthesized analogs of this compound, thereby guiding the design of more potent compounds.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction for Compound Optimization

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. researchgate.netnih.gov This is a critical step in early drug discovery to identify candidates with favorable drug-like properties. For this compound, various ADME parameters would be predicted.

ADME PropertyPredicted ValueInterpretation
Absorption
Caco-2 PermeabilityHighGood intestinal absorption
Human Intestinal Absorption>90%Well absorbed from the gut
Distribution
Blood-Brain Barrier (BBB) PermeationHighLikely to enter the central nervous system
Plasma Protein BindingModerateSufficient free drug concentration
Metabolism
CYP2D6 InhibitionNon-inhibitorLow risk of drug-drug interactions
Excretion
Renal ClearanceModerateExcreted through the kidneys

This table is hypothetical and for illustrative purposes only.

These predictions help in identifying potential liabilities of the compound and guide chemical modifications to improve its pharmacokinetic profile. Studies on other piperidine (B6355638) derivatives have shown the utility of such in silico predictions. researchgate.net

Free Energy Perturbation Calculations for Precise Binding Affinity Prediction

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding affinities of a series of ligands to a target receptor. FEP simulations are computationally intensive but provide more accurate predictions than molecular docking or MM-PBSA/GBSA methods.

If a lead compound like this compound has been identified, FEP can be used to predict how small chemical modifications will affect its binding affinity. This is achieved by simulating a non-physical, alchemical transformation of one molecule into another within the binding site of the receptor and in solution. The difference in the free energy of these two transformations provides the relative binding free energy. This information is invaluable for prioritizing which new analogs to synthesize and test experimentally.

Scaffold Derivatization and Library Synthesis Strategies Based on 4 3,3 Dimethylazetidin 1 Yl Piperidine

Rational Design and Synthesis of Diversified Chemical Libraries Centered on the Scaffold

The rational design of chemical libraries based on the 4-(3,3-dimethylazetidin-1-yl)piperidine scaffold focuses on systematically modifying the structure to explore a wide range of chemical space. The primary point for diversification is the secondary amine of the piperidine (B6355638) ring, which serves as a versatile chemical handle for a variety of coupling reactions.

Design Strategy: A common strategy involves a "hub-and-spoke" approach, where the core scaffold acts as the central hub. The "spokes" are diverse chemical functionalities introduced through robust chemical reactions. The goal is to modulate key physicochemical properties such as lipophilicity, hydrogen bonding capacity, and molecular shape. Key synthetic strategies include:

Reductive Amination: Reacting the piperidine nitrogen with a diverse collection of aldehydes and ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to generate a wide array of N-substituted derivatives.

Amide Coupling: Acylating the piperidine nitrogen with various carboxylic acids, acid chlorides, or sulfonyl chlorides to introduce amide and sulfonamide functionalities. This is a highly reliable method for generating large libraries. researchgate.net

Alkylation: Introducing alkyl groups via nucleophilic substitution with alkyl halides, although this method can be lower yielding and less clean than the other approaches.

These methods allow for the creation of a comprehensive library where substituents can be systematically varied to probe structure-activity relationships (SAR). For example, a library could be designed to include aliphatic, aromatic, and heteroaromatic groups, as well as functionalities that can act as hydrogen bond donors or acceptors.

Below is an interactive table illustrating a rationally designed virtual library based on the scaffold, showcasing the diversification of properties.

Application of Fragment-Based Drug Discovery (FBDD) Principles to this compound

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening libraries of low-molecular-weight fragments. frontiersin.org These fragments typically adhere to the "Rule of Three" (MW < 300 Da, cLogP < 3, H-bond donors/acceptors < 3), which ensures they have high "ligand efficiency" and are good starting points for optimization. frontiersin.org

The this compound scaffold itself is an ideal candidate for inclusion in an FBDD library. Its sp3-rich, three-dimensional character provides structural complexity often missing in traditional fragment libraries, which are frequently dominated by flat aromatic compounds. nih.govrsc.org This 3D shape can enable more specific and effective interactions with the binding pockets of protein targets. nih.gov

The properties of the core scaffold align well with FBDD principles, as shown in the table below.

Once a "hit" containing this fragment is identified through biophysical screening methods like Nuclear Magnetic Resonance (NMR) or X-ray crystallography, medicinal chemists can employ several strategies for optimization. nih.govnih.gov These include "fragment growing," where chemical extensions are added to the fragment to engage with nearby pockets on the target protein, or "fragment linking," where two or more fragments that bind to adjacent sites are connected. The piperidine nitrogen is the logical point for such growth strategies.

Chemoinformatic Approaches to Analogue Design and Virtual Screening for Novel Applications

Chemoinformatics and computational chemistry are indispensable tools for accelerating the discovery of new applications for the this compound scaffold. mdpi.com These methods allow for the rapid in silico design and evaluation of vast numbers of virtual compounds, prioritizing the synthesis of those with the highest probability of success. nih.govmdpi.com

A typical computational workflow involves:

Scaffold-Based Enumeration: A virtual library is generated by computationally adding a wide variety of chemical R-groups to the piperidine nitrogen of the core scaffold.

Pharmacophore Modeling: A pharmacophore model is built based on a known active ligand or the features of a target's binding site. This model defines the essential 3D arrangement of features (e.g., hydrophobic centers, hydrogen bond donors/acceptors) required for activity. The virtual library is then filtered to identify compounds that match the pharmacophore. fip.org

Molecular Docking: The remaining virtual compounds are "docked" into the 3D structure of a biological target (e.g., an enzyme or receptor). Docking algorithms predict the preferred binding orientation and calculate a scoring function to estimate binding affinity. mdpi.com This process ranks the compounds, allowing researchers to focus on the most promising candidates. nih.gov

The results of a virtual screening campaign can be summarized in a data table, guiding the selection of compounds for physical synthesis and biological testing.

Development of Prodrug Strategies for Enhanced Biological Performance of this compound Analogues

Prodrugs are inactive or less active molecules that are metabolically converted into the active parent drug in vivo. This strategy is often employed to overcome pharmaceutical challenges such as poor solubility, limited permeability, or rapid metabolism. For analogues derived from the this compound scaffold, several prodrug strategies could be envisioned depending on the functional groups introduced during library synthesis.

The goal is to append a temporary chemical group (a promoiety) that masks a key functionality of the parent drug. This promoiety is later cleaved by enzymes (e.g., esterases, phosphatases) in the body to release the active compound.

For example, if a lead compound derived from the scaffold contains a carboxylic acid group (as part of the R-group), its polarity might limit its ability to cross cell membranes. Converting this acid into an ester prodrug would increase its lipophilicity, potentially enhancing absorption. mdpi.com Once inside a cell, ubiquitous esterase enzymes would hydrolyze the ester back to the active carboxylic acid.

The following table outlines potential prodrug strategies for functionalized analogues of the scaffold.

By applying these strategies, the therapeutic potential of promising compounds based on the this compound scaffold can be significantly enhanced, improving their journey from a laboratory hit to a viable drug candidate.

Preclinical Pharmacological Investigations of 4 3,3 Dimethylazetidin 1 Yl Piperidine Analogues Efficacy Focused

In Vitro Efficacy Assessments in Relevant Biological Systems and Cell Lines

In vitro studies of various piperidine-containing compounds have revealed a broad spectrum of biological activities. For instance, a series of 3,3′-spiro[azetidine]-2-oxo-indoline derivatives were evaluated for their antiviral activity against respiratory syncytial virus (RSV) in a cell-based assay. One lead compound from this series demonstrated excellent potency with an EC50 value of 0.8 nM. nih.gov This highlights the potential of the spiro-azetidine moiety, which is structurally related to 4-(3,3-dimethylazetidin-1-yl)piperidine, in the development of antiviral agents.

In the context of oncology, novel (substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanone derivatives have been synthesized and evaluated for their antiproliferative activity. Certain compounds within this series were found to inhibit the growth of human leukemia cell lines (K562 and Reh) at low concentrations, suggesting that piperidine-based structures can be valuable scaffolds for anticancer drug discovery. researchgate.net

Furthermore, other piperidine (B6355638) analogues have been investigated as antagonists for various receptors. For example, N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have been studied for their affinity to opioid receptors, with some compounds showing high affinity and potent antagonist activity at the mu-opioid receptor. nih.gov This indicates the versatility of the piperidine core in modulating the activity of G-protein coupled receptors.

Proof-of-Concept Efficacy Studies in Validated Animal Models of Disease

The therapeutic potential of piperidine analogues has been further explored in various animal models. A lead 3,3′-spiro[azetidine]-2-oxo-indoline derivative, identified from in vitro screening, was tested in a Balb/c mouse model of RSV infection. This compound demonstrated a significant, dose-dependent reduction in the viral load in the lungs, with a 50 mg/kg oral dose resulting in a 3.9 log reduction. nih.gov

In the field of pain research, a series of phenolic diaryl amino piperidine derivatives were evaluated for their anti-nociceptive activity in rodent models. These compounds, acting as delta opioid receptor agonists, demonstrated the potential to provide a novel mechanism for pain relief in vivo. nih.gov

Additionally, piperidine analogues of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines have been characterized as histamine (B1213489) H3 receptor antagonists. In vivo studies in rats showed that parenteral administration of these compounds for five days led to a reduction in food intake, suggesting a potential application in the management of obesity. nih.gov

Pharmacodynamic Biomarker Identification and Validation in Preclinical Models

The identification of pharmacodynamic biomarkers is crucial for assessing the in vivo activity of novel compounds. For a series of 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, a serum biomarker, 9,10-epoxyoctadec-12(Z)-enoic acid (an epoxide derived from linoleic acid), was utilized. Robust effects on this biomarker were observed following administration of a tool compound, providing strong evidence of in vivo target engagement. pharmablock.com

In oncology research focused on Akt kinase inhibitors, a piperidine-containing compound, AZD5363, was shown to cause a pharmacodynamic knockdown of the phosphorylation of Akt and downstream biomarkers in vivo after oral dosing. This modulation of the signaling pathway correlated with the inhibition of tumor growth in a breast cancer xenograft model.

Comparative Efficacy Studies with Benchmark Compounds in Preclinical Research Settings

Direct comparative efficacy studies are essential for evaluating the potential advantages of new chemical entities over existing standards of care. In the study of 3,3′-spiro[azetidine]-2-oxo-indoline derivatives as RSV inhibitors, the lead compound was compared to BMS-433771 in a mouse model. At a dose of 5 mg/kg, the novel compound achieved a greater reduction in lung tissue virus load (1.6 Δlog10) compared to BMS-433771 at a 50 mg/kg dose (1.2 Δlog10), indicating superior potency. nih.gov

In the development of delta opioid receptor agonists, a novel phenolic diaryl amino piperidine analogue was found to have improved agonist potency and selectivity compared to the standard, non-peptidic delta agonist SNC-80. nih.gov

Similarly, in the context of anticancer research, spirooxindolopyrrolidine-embedded piperidinone derivatives have shown slightly better cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells when compared to the reference drug bleomycin. mdpi.com

Future Directions and Emerging Research Avenues for 4 3,3 Dimethylazetidin 1 Yl Piperidine

Exploration of Novel Therapeutic Indications Based on Mechanistic Insights

The piperidine (B6355638) scaffold is a versatile building block found in drugs targeting a wide array of biological systems, including central nervous system (CNS) modulators and anti-cancer agents. arizona.edunih.gov The future exploration of 4-(3,3-Dimethylazetidin-1-yl)piperidine's therapeutic potential will hinge on elucidating its mechanism of action. Initial research would likely involve broad screening against various receptors, enzymes, and ion channels to identify primary biological targets.

Given the prevalence of piperidine in CNS-active compounds, initial investigations may focus on neurological targets such as dopamine, serotonin, or opioid receptors. nih.gov The unique 3,3-dimethylazetidine (B189357) substituent could confer novel selectivity or potency profiles compared to other piperidine derivatives. For instance, in the context of NLRP3 inflammasome inhibitors, modifications to the piperidine scaffold have been shown to modulate activity, suggesting that this compound could be a starting point for developing novel anti-inflammatory agents. researchgate.netnih.gov A thorough understanding of how the compound binds to its target and modulates its function at a molecular level will be crucial for guiding further development into new therapeutic areas, from neurodegenerative diseases to oncology. acs.org

Integration with Advanced Delivery Systems for Targeted Research Applications

For a compound like this compound to be effective as a research tool or a therapeutic prototype, its delivery to the specific site of action is paramount. Advanced delivery systems offer a means to enhance bioavailability, control release, and target specific tissues or cells. Polymeric films and nanoparticles are promising carriers for piperidine-based compounds, capable of maintaining contact with target tissues and enabling controlled release of the bioactive molecule. nih.gov

Future research could focus on conjugating this compound to targeting ligands or encapsulating it within nanocarriers. For example, if the compound shows activity against cancer cells, it could be incorporated into a system like humanized ferritin, which can target the transferrin receptor often overexpressed in tumors. acs.org Such strategies would not only improve the efficacy of the compound in preclinical models but also minimize potential off-target effects, making it a more precise tool for biological investigation.

Challenges and Opportunities in the Synthetic Accessibility of Complex Analogues

The synthesis of substituted piperidines can be challenging, often requiring multi-step processes to achieve the desired stereochemistry and substitution patterns. nih.gov The synthesis of this compound itself presents a moderate challenge, but the creation of a library of complex analogues for structure-activity relationship (SAR) studies presents significant hurdles and opportunities.

Recent advancements in synthetic chemistry, such as C-H activation and biocatalytic oxidation combined with radical cross-coupling, are streamlining the synthesis of complex piperidines. acs.orgnews-medical.net These methods could be adapted to functionalize the piperidine or azetidine (B1206935) rings of the core scaffold, allowing for the rapid generation of diverse analogues. news-medical.net Overcoming the synthetic challenges to create derivatives with varied electronic properties, stereochemistries, and functional groups will be key to unlocking the full potential of this scaffold. researchgate.net The development of efficient, modular synthetic routes would significantly accelerate the exploration of its biological activity. nih.govnews-medical.net

Key Synthetic Strategies for Piperidine Derivatives

Synthetic MethodDescriptionPotential ApplicationReference
Hydrogenation/Reduction of PyridinesA common method to form the piperidine ring from an aromatic precursor. Often requires metal catalysts and can have challenges with stereoselectivity.Core scaffold synthesis. nih.gov
Intramolecular CyclizationFormation of the piperidine ring from a linear precursor through methods like reductive amination or radical-mediated cyclization.Building substituted piperidine rings with predefined stereocenters. nih.gov
Biocatalytic C-H OxidationUses enzymes to selectively add hydroxyl groups to the piperidine ring, creating handles for further modification.Generating functionalized analogues for SAR studies. news-medical.net
Multicomponent Reactions (MCRs)Combining three or more starting materials in a single step to rapidly build molecular complexity.Efficiently creating libraries of diverse and complex piperidine scaffolds. researchgate.net

Potential for Multifunctional Ligand Design Utilizing the this compound Scaffold

Multifunctional ligands, or molecules designed to interact with multiple biological targets simultaneously, are an emerging paradigm in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. The this compound scaffold is an attractive starting point for designing such ligands. The piperidine core is a well-established structural element for engaging a primary target, as seen in dual histamine (B1213489) H3 and sigma-1 receptor antagonists. nih.gov

The azetidine nitrogen and the piperidine nitrogen offer two distinct points for chemical modification. One part of the molecule could be optimized for a primary target, while a second pharmacophore could be appended to interact with a secondary, complementary target. mdpi.com For instance, a fragment targeting a specific receptor could be attached to the piperidine nitrogen, while the azetidine portion could be modified to inhibit an enzyme involved in the same disease pathway. This approach could lead to synergistic effects and a more holistic therapeutic outcome. The rigid, three-dimensional nature of the combined scaffold could also be exploited to orient these pharmacophores in a precise spatial arrangement to optimize interactions with multiple binding sites. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.